Dnp-pro-gln-gly-OH

Overview

Description

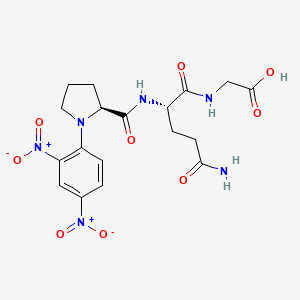

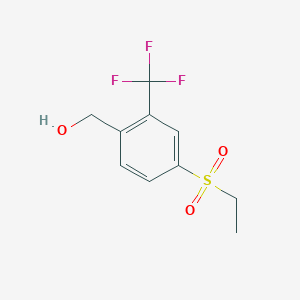

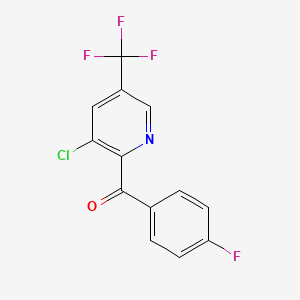

“Dnp-pro-gln-gly-OH” is a synthetic product that is often used as a reference compound to measure collagenase activity . It is a derivative of the dipeptide Gly-Gln, modified with the addition of DNP (2,4-dinitrophenyl) and Pro (proline) residues .

Synthesis Analysis

The synthesis of “Dnp-pro-gln-gly-OH” is described by the Fmoc solid-phase method . Post-synthesis, the peptide is purified by reversed-phase HPLC.Molecular Structure Analysis

The molecular formula of “Dnp-pro-gln-gly-OH” is C18H22N6O9 . The molecular weight is 466.40200 .Chemical Reactions Analysis

“Dnp-pro-gln-gly-OH” is commonly employed as a building block in the synthesis of peptide-based drugs and bioactive compounds .Physical And Chemical Properties Analysis

“Dnp-pro-gln-gly-OH” is a solid (powder) and its color is yellow . The CAS Number is 65080-33-3 .Scientific Research Applications

Gelatinase and Metal Dependent Peptidase Characterization

A study on rabbit uterus revealed two metal-dependent proteases using Dnp-Pro-Gln-Gly-OH. These enzymes, one soluble and one extracted from the insoluble fraction, were characterized for their action on synthetic substrates and gelatin. The soluble enzyme showed metal dependency and hydrolyzed specific peptides, while the insoluble enzyme, a latent form, was activated and shown to be a gelatinase. This study highlights the synergistic actions of these enzymes on gelatin (Sakyo et al., 1983).

Matrix Metalloproteinase-2 Assay

Dnp-Pro-Gln-Gly-OH was utilized in a study to create a Dnp-labeled peptide for assessing matrix metalloproteinase-2 (MMP-2) activity. This approach involved the synthesis of the peptide using the Fmoc solid-phase method and its validation as a specific substrate for MMP-2 through enzymatic activity measurements (Mandal et al., 2017).

β-Turn Conformational Properties

Research on the β-turn of peptides included synthesizing Dnp derivatives of tetrapeptides related to β-turn preferring sequences in proteins. The study focused on confirming the CD spectra of these peptides for β-turn preference analysis, contributing to understanding the conformational properties of such sequences (Sato et al., 1983).

Hyperpolarized Magnetic Resonance Probes

Dnp-Pro-Gln-Gly-OH was referenced in a study evaluating γ-glutamyl-[1-13C]glycine as a dynamic nuclear polarization (DNP) NMR molecular probe for detecting enzyme activity in vivo. The research aimed to develop probes with longer hyperpolarized signal retention, contributing to the advancement of DNP NMR technologies (Kondo et al., 2021).

Collagenolytic Activity in Human Ovary

A study investigated collagenolytic activities in the human ovary, using synthetic substrates like DNP-Pro-Gln-Gly-OH to measure vertebrate collagenase activity. This research added to the understanding of enzymatic activities in the human ovary and their role in ovulation (Yajima et al., 1980).

Mechanism of Action

Target of Action

The primary target of Dnp-pro-gln-gly-OH is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is a proteolytic enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling during development and wound healing .

Mode of Action

Dnp-pro-gln-gly-OH acts as a synthetic substrate for MMP-2 . The enzyme preferentially hydrolyzes the peptide at the Gly-Ile bond . The interaction of Dnp-pro-gln-gly-OH with MMP-2 leads to its degradation .

Biochemical Pathways

The action of Dnp-pro-gln-gly-OH primarily affects the extracellular matrix degradation pathway . By acting as a substrate for MMP-2, it influences the activity of this enzyme, thereby affecting the breakdown of extracellular matrix components .

Pharmacokinetics

It’s synthesized using the fmoc solid-phase method and purified by reversed-phase hplc , suggesting that its bioavailability may be influenced by these processes.

Result of Action

The molecular effect of Dnp-pro-gln-gly-OH’s action is the degradation of the peptide itself . On a cellular level, this can influence the activity of MMP-2, potentially affecting processes such as tissue remodeling and wound healing .

Action Environment

The action, efficacy, and stability of Dnp-pro-gln-gly-OH can be influenced by various environmental factors. For instance, its reactivity in tissue culture has been noted . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B1459393.png)